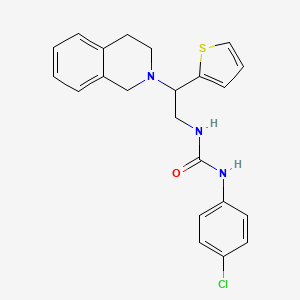
1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and results from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClN2OS, with a molecular weight of approximately 352.89 g/mol. The structure features a urea moiety linked to a thiophene and a dihydroisoquinoline, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene and isoquinoline exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
The anticancer potential of compounds containing the dihydroisoquinoline structure has been well documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated IC50 values below 25 µM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting potent anti-proliferative effects .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against urease, an enzyme linked to various pathological conditions . The IC50 values for these inhibitors were significantly lower than those of standard drugs, indicating a promising therapeutic profile.
Study on Antibacterial Activity
A study conducted on a series of related compounds found that those with similar structural features to This compound exhibited varying degrees of antibacterial activity. The most active compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, significantly outperforming traditional urease inhibitors .
Anticancer Evaluation
In another case study focusing on the anticancer properties of isoquinoline derivatives, it was revealed that modifications at specific positions on the isoquinoline ring could enhance the anticancer activity. The study highlighted that compounds with halogen substitutions showed improved efficacy against cancer cell lines compared to their non-halogenated counterparts .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Interaction: The urea group may facilitate binding to target enzymes like urease.
- Cell Membrane Disruption: The thiophene moiety can interact with lipid membranes, leading to increased permeability and cell death.
- Signal Pathway Modulation: Dihydroisoquinoline derivatives can influence signaling pathways involved in cell proliferation and apoptosis.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-7-9-19(10-8-18)25-22(27)24-14-20(21-6-3-13-28-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZIIYXZNNHRDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














